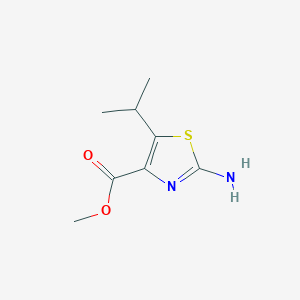

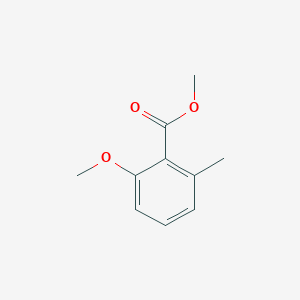

2-(2,6-二甲基苯氧基)乙酰肼

描述

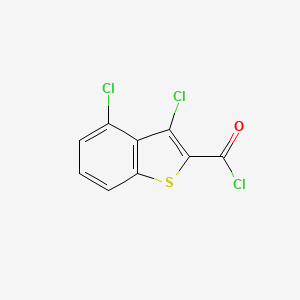

Acetohydrazides are a class of organic compounds that have gained attention due to their potential pharmacological properties. The compound "2-(2,6-Dimethylphenoxy)acetohydrazide" is structurally related to various acetohydrazides that have been synthesized and studied for their biological activities. These compounds often contain multiple functional groups that can interact with biological targets, leading to effects such as antibacterial and anti-inflammatory actions .

Synthesis Analysis

The synthesis of related acetohydrazides typically involves multiple steps, starting from a substituted aromatic compound. For instance, 2,4-dimethylcarbolic acid was used as a starting material to synthesize a series of molecules, including a related compound, by refluxing with ethyl 2-bromoacetate to form an ester, which was then converted to the corresponding hydrazide upon refluxing with hydrazine . Similarly, the synthesis of (2-methyl-phenoxy)-acetohydrazide involved refluxing o-cresol with ethyl chloroacetate and anhydrous potassium carbonate . These methods highlight the importance of refluxing and the use of appropriate reagents to achieve the desired acetohydrazide compounds.

Molecular Structure Analysis

The molecular structure of acetohydrazides can be complex, with the presence of various functional groups contributing to their pharmacological properties. The crystal structure of a related compound, (2-methyl-phenoxy)-acetohydrazide, was determined using single-crystal X-ray diffraction, revealing that it crystallizes in the monoclinic system with specific unit cell parameters. The molecules in the crystal structure are linked into two-dimensional networks by various types of hydrogen bonds, such as N–H···N, N–H···O, C–H···O, and C–H···π interactions . These interactions are crucial for the stability and properties of the crystal structure.

Chemical Reactions Analysis

Acetohydrazides can undergo various chemical reactions due to their functional groups. For example, the reaction of an acetohydrazide with carbon disulfide in the presence of potassium hydroxide led to the formation of a 1,3,4-oxadiazole derivative . Additionally, the reaction of acetohydrazides with β-dicarbonyl compounds can proceed regioselectively, leading to the formation of hydrazones with different structures depending on the β-dicarbonyl reaction component . These reactions demonstrate the reactivity of acetohydrazides and their potential for forming diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetohydrazides are influenced by their molecular structure. The presence of multiple functional groups can affect properties such as solubility, melting point, and reactivity. The pharmacological studies of these compounds often involve spectral analysis, such as IR, 1H-NMR, and EIMS, to confirm the structures of the synthesized molecules . The biological activities, such as antibacterial and lipoxygenase inhibitory activities, are also indicative of the chemical properties of these compounds . Additionally, the analgesic and anti-inflammatory properties of some acetohydrazides have been evaluated in vivo, suggesting the importance of certain structural elements for these activities .

科学研究应用

抗菌和酶抑制

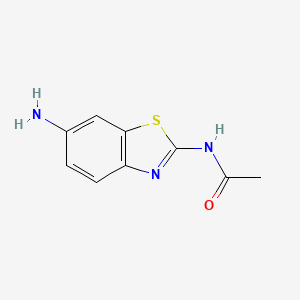

Aziz-ur-Rehman 等人(2014 年)的一项研究集中于合成 N'-取代的亚苄基-2-(2,4-二甲基苯氧基)乙酸腙及其在抗菌和抗酶活性中的应用。这些源自 2,6-二甲基苯酚的化合物表现出显着的抗菌特性和在酶抑制研究中的潜力 (Aziz-ur-Rehman 等人,2014 年)。

合成和分子结构

在有机金属化学领域,Suzuki 等人(1990 年)探索了新的五配位三有机锡(IV) 化合物的合成和分子结构,其中涉及与氯代和 (2,6-二甲基苯氧基)三有机锡烷的反应。这项研究提供了对这些配合物的固态结构和溶液相行为的见解,说明了 2,6-二甲基苯氧基衍生物在创建复杂有机金属结构中的多功能性 (Suzuki 等人,1990 年)。

酶促修饰和抗氧化能力

Adelakun 等人(2012 年)的一项研究调查了 2,6-二甲氧基苯酚的酶促修饰,以合成具有更高抗氧化能力的二聚体。这项研究证明了使用漆酶介导的氧化来增强酚类化合物的抗氧化特性的潜力,说明了二甲基苯氧基衍生物在生物化学中的另一个应用 (Adelakun 等人,2012 年)。

安全和危害

属性

IUPAC Name |

2-(2,6-dimethylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-4-3-5-8(2)10(7)14-6-9(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTXJUJFIBOLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354231 | |

| Record name | 2-(2,6-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Dimethylphenoxy)acetohydrazide | |

CAS RN |

64106-78-1 | |

| Record name | 2-(2,6-dimethylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B1297926.png)

![7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid](/img/structure/B1297936.png)